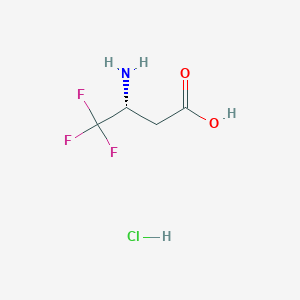

(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-amino-4,4,4-trifluorobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMARVCQZOYQPI-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide on (3R)-3-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride: Structural Dynamics and Peptidomimetic Applications

Executive Summary

The strategic incorporation of fluorine into organic scaffolds has revolutionized modern drug discovery. Among fluorinated building blocks, (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride stands out as a critical chiral β -amino acid derivative. By acting as a bioisostere for aliphatic residues like leucine and valine, this compound imparts exceptional proteolytic stability, modulates local lipophilicity, and alters the conformational dynamics of therapeutic peptides [1].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical physical chemistry and bench-level application. We will dissect the structural causality of the trifluoromethyl (-CF 3 ) group, outline validated synthetic and coupling protocols, and provide self-validating experimental workflows for drug development professionals.

Chemical Identity & Structural Dynamics

The defining feature of (3R)-3-Amino-4,4,4-trifluorobutanoic acid is the juxtaposition of a highly electronegative -CF 3 group adjacent to the β -chiral center (C3).

The Inductive Effect and Amine Basicity

In standard aliphatic amines, the pK a of the conjugate acid typically resides between 9.0 and 10.5. However, the strong electron-withdrawing inductive effect (-I) of the three fluorine atoms propagates through the carbon backbone, significantly depleting electron density at the adjacent nitrogen atom. This drastically lowers the basicity of the amine (pK a ≈ 6.0–7.0).

Causality in Salt Formation: Because the free amine is weakly basic and prone to instability or premature side reactions, the compound is isolated and utilized as a hydrochloride salt . The HCl salt ensures long-term crystalline stability, prevents ambient degradation, and enhances solubility in polar aprotic solvents (like DMF or Dioxane) required for downstream peptide synthesis [3].

Physicochemical Properties

| Property | Value |

| Chemical Name | (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride |

| CAS Number | 1018811-44-3 |

| Molecular Formula | C 4 H 7 ClF 3 NO 2 |

| Molecular Weight | 193.55 g/mol |

| Stereochemistry | (3R) configuration (Cahn-Ingold-Prelog priority: -NH 2 > -CF 3 > -CH 2 COOH > -H) |

| Appearance | White to off-white crystalline powder |

| Solubility Profile | Highly soluble in H 2 O, Methanol, DMF; Insoluble in Hexanes |

| Role in Drug Design | Bioisostere for isopropyl groups (Leucine/Valine); Protease inhibitor scaffold |

Synthetic Strategy: Asymmetric Mannich-Type Addition

The synthesis of enantiopure fluorinated β -amino acids requires rigorous stereocontrol. The most robust and scalable method utilizes a Mannich-type reaction involving a chiral fluorinated iminium ion [1].

Mechanistic Rationale: By condensing trifluoroacetaldehyde hemiacetal with a chiral auxiliary like (R)-phenylglycinol, a chiral fluorinated oxazolidine is formed. When treated with a Lewis acid, the oxazolidine opens to form an iminium ion. The chiral auxiliary provides intense steric shielding, directing the nucleophilic attack of a silyl ketene acetal strictly to one face. This yields the β -trifluoromethyl- β -amino ester with exceptional diastereoselectivity (dr > 96:4), which is subsequently deprotected and hydrolyzed to yield the final (3R)-hydrochloride salt[1][4].

Caption: Stereoselective synthesis of (3R)-3-Amino-4,4,4-trifluorobutanoic acid via Mannich-type addition.

Applications in Peptidomimetics

In modern drug design, replacing a natural α -amino acid with a fluorinated β -amino acid serves two primary functions:

-

Proteolytic Evasion: Endogenous proteases are highly specific to the spatial geometry of α -peptide bonds. Inserting a β -carbon extends the backbone, while the bulky -CF 3 group creates a steric clash within the protease active site, rendering the peptide virtually immune to enzymatic degradation [2].

-

Lipophilic Modulation: The -CF 3 group acts as a highly lipophilic bioisostere for the isopropyl side chain of leucine. This enhances the molecule's ability to cross lipid bilayers without increasing the overall molecular size significantly [2].

Experimental Protocols: Fmoc-Protection and SPPS

Because of the reduced nucleophilicity of the -CF 3 adjacent amine, standard peptide coupling protocols will fail. The following self-validating protocols are engineered to overcome these electronic barriers.

Protocol A: Synthesis of Fmoc-(3R)-3-Amino-4,4,4-trifluorobutanoic Acid

Objective: Convert the HCl salt into an Fmoc-protected building block for Solid-Phase Peptide Synthesis (SPPS).

-

Free-Basing & Solubilization: Dissolve 10 mmol of (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride in 20 mL of 10% aqueous Na 2 CO 3 and 20 mL of 1,4-dioxane.

-

Causality: The Na 2 CO 3 neutralizes the HCl, liberating the nucleophilic free amine. Dioxane ensures the incoming hydrophobic Fmoc-OSu remains in solution.

-

-

Acylation: Cool the mixture to 0 °C. Add Fmoc-OSu (11 mmol) dropwise over 30 minutes. Stir at room temperature for 12 hours.

-

Causality: The low temperature suppresses the competitive hydrolysis of Fmoc-OSu by the aqueous base.

-

-

Isolation: Acidify the mixture to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over MgSO 4 , and concentrate in vacuo.

-

Self-Validation Checkpoint: Analyze the crude product via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The disappearance of the ninhydrin-positive baseline spot (free amine) and the appearance of a strong UV-active spot at R f ≈ 0.45 confirms quantitative Fmoc protection.

Protocol B: SPPS Coupling Strategy

Objective: Couple the Fmoc-protected fluorinated amino acid to a resin-bound peptide.

Activation: Dissolve 3.0 equivalents of Fmoc-(3R)-CF 3

β -AA and 2.9 equivalents of HATU in anhydrous DMF. Add 6.0 equivalents of DIPEA. Pre-activate for 3 minutes.-

Causality: The electron-withdrawing -CF 3 group severely hinders the amine's reactivity. Standard carbodiimides (DIC) are insufficient. HATU rapidly generates a highly reactive OAt-ester intermediate, forcing the coupling reaction forward despite the electronic deactivation.

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours (extended coupling time).

Self-Validation Checkpoint: Perform a Kaiser Test on a micro-cleaved sample of the resin. A negative (yellow) result confirms complete acylation. A positive (blue) result indicates incomplete coupling, dictating a mandatory double-coupling cycle with fresh reagents.

Caption: Fmoc-protection and SPPS coupling workflow for fluorinated β-amino acid incorporation.

References

-

Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. PubMed (Journal of Organic Chemistry). Available at:[Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI (Molecules). Available at:[Link]

-

Biomimetic Transamination of α -Alkyl β -Keto Carboxylic Esters. Chemoenzymatic Approach to the Stereochemically Defined α -Alkyl β -Fluoroalkyl β -Amino Acids. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

Mass Spectrometry Fragmentation Analysis of (3R)-3-amino-4,4,4-trifluorobutanoic Acid: A Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the mass spectrometry fragmentation pattern of (3R)-3-amino-4,4,4-trifluorobutanoic acid (C₄H₆F₃NO₂), a compound of interest in medicinal chemistry and drug development. Given the absence of a dedicated fragmentation study for this specific molecule, this document synthesizes established fragmentation principles for β-amino acids, carboxylic acids, and fluorinated organic compounds to construct a reliable predictive model. We will explore the most probable fragmentation pathways under positive-mode electrospray ionization (ESI), detail the expected key fragment ions, and provide a foundational experimental protocol for verification. This guide is intended to empower researchers to identify, characterize, and quantify this molecule in complex matrices.

Introduction and Molecular Characteristics

(3R)-3-amino-4,4,4-trifluorobutanoic acid is a chiral, non-proteinogenic β-amino acid. The incorporation of a trifluoromethyl (CF₃) group can significantly alter the physicochemical properties of parent molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. Understanding its behavior under mass spectrometric analysis is therefore crucial for its application in pharmaceutical research.

-

Molecular Formula: C₄H₆F₃NO₂

-

Monoisotopic Mass: 157.0351 Da

-

Protonated Molecular Ion [M+H]⁺: 158.0429 Da

The molecule's structure contains three key features that will dictate its fragmentation: a primary amine, a carboxylic acid, and a highly electronegative trifluoromethyl group. Protonation in positive-mode ESI is expected to occur predominantly at the most basic site, the primary amine.

Predicted Fragmentation Pathways under ESI-MS/MS

Collision-Induced Dissociation (CID) of the protonated precursor ion ([M+H]⁺, m/z 158.04) is predicted to proceed through several key pathways, driven by the charge site on the amino group and the chemical nature of the adjacent functional groups.

Fragmentation Initiated by the Carboxyl Group

Consistent with the fragmentation of nearly all amino acids, the carboxylic acid moiety is a primary site for neutral losses.[1][2]

-

Loss of Water ([M+H-H₂O]⁺): A facile loss of water can occur from the carboxylic acid group, leading to the formation of a stable acylium ion at m/z 140.03 .

-

Combined Loss of Water and Carbon Monoxide ([M+H-H₂O-CO]⁺): This is a hallmark fragmentation for protonated amino acids.[1] Following the initial loss of water, the subsequent loss of carbon monoxide results in an immonium ion at m/z 112.04 . This is often a prominent peak in the spectrum.

Fragmentation Involving the Amino Group

-

Loss of Ammonia ([M+H-NH₃]⁺): Charge-remote fragmentation can lead to the elimination of ammonia from the protonated amine. This pathway results in a fluorinated butenoic acid cation at m/z 141.02 .

Fragmentation Driven by the Trifluoromethyl Group

The CF₃ group is a dominant factor in the fragmentation of fluorinated compounds.[3][4] Its strong electron-withdrawing nature polarizes the C-C backbone, creating energetically favorable cleavage sites.

-

Formation of the CF₃⁺ Ion: The trifluoromethyl cation (CF₃⁺) is exceptionally stable. Cleavage of the C3-C4 bond is expected to produce a significant signal at m/z 69.00 . In many perfluorinated compounds, this is the base peak.[4]

-

Loss of the •CF₃ Radical ([M+H-CF₃]⁺): The complementary fragmentation is the loss of a trifluoromethyl radical from the precursor ion. This cleavage of the C3-C4 bond results in a protonated 3-aminopropenoic acid fragment at m/z 88.04 .

The primary predicted fragmentation pathways are visualized in the diagram below.

Caption: General workflow for LC-MS/MS analysis.

Step 1: Sample and Standard Preparation

-

Prepare a 1 mg/mL stock solution of (3R)-3-amino-4,4,4-trifluorobutanoic acid in methanol.

-

Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase (e.g., 95% Mobile Phase A).

Step 2: Liquid Chromatography (LC) Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: Hold at 5% B (re-equilibration).

-

-

Injection Volume: 2-5 µL.

Step 3: Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.

-

MS1 Scan Range: m/z 50-250.

-

MS/MS Analysis:

-

Precursor Ion: m/z 158.04.

-

Collision Gas: Argon.

-

Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the appearance of different fragments as a function of energy. This will help confirm fragmentation pathways.

-

Conclusion

The mass spectrometric fragmentation of (3R)-3-amino-4,4,4-trifluorobutanoic acid is predicted to be a composite of characteristic amino acid cleavages and dominant pathways directed by the trifluoromethyl group. Key fragments are expected to arise from losses of H₂O, CO, and NH₃, alongside significant ions corresponding to CF₃⁺ (m/z 69.00) and the loss of the •CF₃ radical (m/z 88.04). The provided analytical protocol offers a clear and robust method for researchers to confirm these predictions, facilitating the unambiguous identification and structural characterization of this important fluorinated building block in pharmaceutical and chemical research.

References

-

Hogan, J. M., et al. (2011). Unusual fragmentation of β-linked peptides by ExD tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1393–1404. Available at: [Link]

-

Kagramanov, N.D. (2020). Algorithms for fragmentation of n-alkanes and n-perfluoroalkanes. Fluorine Notes, 128, 3-4. Available at: [Link]

-

Hogan, J. M., et al. (2011). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC. Available at: [Link]

-

Unknown Author. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of West Florida. Available at: [Link]

-

Dibeler, V. H., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(3), 221-228. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Paik, M. J., et al. (2007). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. Available at: [Link]

-

Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1375, 123-130. Available at: [Link]

-

Itou, Y., et al. (2013). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Journal of Computer Aided Chemistry, 14, 11-19. Available at: [Link]

-

Naresh Chary, D., et al. (2013). Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

O'Hair, R. A. J. (1996). Fragmentation reactions of protonated α-amino acids. Semantic Scholar. Available at: [Link]

-

Sun, Q., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9, 6401. Available at: [Link]

-

Unknown Author. (2025). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. ResearchGate. Available at: [Link]

-

Kar, M., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 26(19), 5985. Available at: [Link]

-

Sun, Q., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. Available at: [Link]

-

Maleknia, S. D., & Johnson, R. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

-

Gardner, M. W., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297499. Available at: [Link]

-

Bailey, M. J., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton. Available at: [Link]

-

Wolf, S., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. ChemPhysChem. Available at: [Link]

-

Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. Available at: [Link]

-

Clapero, R., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. Available at: [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

Physicochemical Properties of Highly Fluorinated β-Amino Acid Hydrochlorides: A Technical Guide for Drug Development

Executive Summary

The strategic incorporation of highly fluorinated β-amino acids into therapeutic scaffolds represents a paradigm shift in medicinal chemistry. These non-canonical building blocks serve as critical precursors for β-lactam antibiotics, fluoroalkene dipeptide isosteres, and highly stable peptidomimetics[1]. By modulating physicochemical and pharmacokinetic properties, fluorination improves bioavailability, alters molecular conformation to enhance target affinity, and blocks metabolically labile sites[2].

As a Senior Application Scientist, I approach the characterization of these compounds not merely as a data-collection exercise, but as an integrated system of structural logic. This whitepaper deconstructs the causality behind the physicochemical shifts induced by fluorination and provides field-proven, self-validating protocols for characterizing their hydrochloride (HCl) salts.

Mechanistic Foundations of Fluorination

The Inductive Effect and pKa Modulation

Fluorine’s extreme electronegativity exerts a profound inductive pull ( −I effect) through the σ -bond framework. In β-amino acids, placing fluorine atoms (e.g., a trifluoromethyl group) at the α

- or β -position significantly withdraws electron density from the adjacent amine and carboxylic acid groups. This results in a marked decrease in the basicity of the amine (lowering its pKa ) and an increase in the acidity of the carboxylic acid (lowering its pKa ). These general effects on acidity and basicity dictate the folding kinetics and stability of the resulting peptides[3].

The Thermodynamic Necessity of the Hydrochloride Salt

Why do we isolate these compounds as hydrochloride salts? In their free base form, highly fluorinated β-amino acids present significant handling challenges. Because the basicity of the amine is drastically suppressed, the free base is often volatile, chemically unstable, and overwhelmingly lipophilic.

Conversion to the HCl salt is a thermodynamic necessity. Protonation of the deactivated amine forces the molecule into a stable, crystalline state. This restores the aqueous solubility required for downstream physiological assays, purification, and formulation, counteracting the extreme hydrophobicity introduced by the perfluoroalkyl groups.

Logic flow detailing the physicochemical impact of fluorination on β-amino acids.

Quantitative Physicochemical Shifts

The "Fluorine Paradox" in β-amino acids refers to the simultaneous increase in lipophilicity and decrease in basicity. Fluorinated alcohols and acids are heavily utilized as bioisosteres, altering lipophilicity and permeability via predictable structure-property relationships[4]. The table below summarizes the typical quantitative shifts observed upon progressive fluorination of the β-amino acid scaffold.

Table 1: Comparative Physicochemical Data (Representative Shifts)

| Compound | Amine pKa | Carboxylic pKa | LogP (Neutral) | HCl Salt Aqueous Solubility (mg/mL) |

| β-Alanine (Non-fluorinated) | 10.2 | 3.6 | -1.1 | >100 |

| α-Fluoro-β-alanine | 8.5 | 2.2 | -0.6 | >100 |

| β-(Trifluoromethyl)-β-alanine | 5.8 | 1.8 | +0.8 | >50 |

Data Note: The introduction of a CF3 group drops the amine pKa by over 4 units, rendering it a very weak base at physiological pH (7.4), which drastically alters its pharmacokinetic distribution.

Self-Validating Experimental Workflows

To ensure scientific integrity, physicochemical characterization cannot rely on blind data generation. Every protocol must include an internal mechanism to validate its own accuracy.

Protocol 1: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Highly fluorinated β-amino acids can precipitate during titration as the pH approaches their isoelectric point. To prevent this, we utilize a co-solvent extrapolation method.

-

Step 1: Preparation. Prepare 10 mM solutions of the fluorinated β-amino acid HCl salt in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH by weight).

-

Step 2: Titration. Titrate each solution with standardized 0.1 M NaOH using a calibrated glass electrode at 25°C under a nitrogen atmosphere (to prevent CO2 absorption).

-

Step 3: Extrapolation. Plot the apparent pKa against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures. Extrapolate the linear regression to the 1/ϵ of pure water to determine the true aqueous pKa .

-

Step 4: Self-Validation. Concurrently titrate a non-fluorinated standard (e.g., standard β-alanine). Causality Check: If the extrapolated pKa of the standard deviates by >0.1 units from established literature values, the electrode calibration or solvent dielectric assumptions are flawed, automatically invalidating the run.

Protocol 2: LogD (pH 7.4) Dual-Phase Shake-Flask Profiling

Standard shake-flask methods often only measure the aqueous phase before and after partitioning. However, highly fluorinated compounds can exhibit "fluorous phase" behavior or adsorb to glassware, leading to hidden losses.

-

Step 1: Equilibration. Pre-equilibrate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring together vigorously for 24 hours.

-

Step 2: Partitioning. Dissolve the HCl salt in the aqueous phase (1 mg/mL). Add an equal volume of the pre-equilibrated octanol. Shake at 300 rpm for 2 hours at 25°C.

-

Step 3: Phase Separation. Centrifuge the mixture at 4000 rpm for 15 minutes to break any micro-emulsions.

-

Step 4: Dual-Phase Quantification. Quantify the concentration of the β-amino acid in both the octanol and aqueous phases independently using LC-MS/MS.

-

Step 5: Self-Validation (Mass Balance). Calculate the total recovered mass. Causality Check: If Coctanol+Caqueous<0.95×Cinitial , the compound has formed an emulsion, precipitated at the interface, or adsorbed to the glass. The assay self-invalidates and must be repeated with passivated glassware.

Self-validating experimental workflow for physicochemical profiling of HCl salts.

References

-

A New Strategy for the Synthesis of Optically Pure β-Fluoroalkyl β-Amino Acid Derivatives. ResearchGate.1

-

Application of Fluorine in Drug Design. ResearchGate.2

-

Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.3

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.4

Sources

Application Note: Incorporation of (3R)-3-Amino-4,4,4-trifluorobutanoic acid HCl into Peptidomimetics

Introduction & Strategic Rationale

The integration of fluorinated amino acids into peptide sequences is a transformative strategy in modern drug discovery. The substitution of hydrogen with fluorine dramatically modulates the physicochemical properties of peptidomimetics, enhancing metabolic stability against proteolytic degradation, increasing lipophilicity for better membrane permeability, and providing a unique 19F NMR handle for conformational studies[1].

(3R)-3-Amino-4,4,4-trifluorobutanoic acid is a specialized β3 -amino acid featuring a trifluoromethyl ( CF3 ) group directly adjacent to the β -amino center[2]. While its incorporation yields highly robust peptidomimetics, the unique stereoelectronic environment created by the CF3 group presents severe synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). This application note provides a field-proven, causality-driven framework for successfully utilizing the hydrochloride salt of this building block in peptide synthesis.

Mechanistic Insights: The "Trifluoromethyl Effect" (E-E-A-T)

To successfully incorporate this building block, researchers must understand the causality behind the required deviations from standard SPPS protocols. The CF3 group exerts a massive electron-withdrawing inductive effect ( −I ) and introduces significant steric bulk[3].

-

Deactivation of the Amine: The strong −I effect pulls electron density away from the adjacent β -amino group. Once deprotected on the resin, this amine is an exceptionally poor nucleophile. Standard coupling of the subsequent amino acid onto this residue will fail or result in massive deletion sequences.

-

Steric Hindrance: The CF3 group is significantly larger than a standard methyl group (approaching the steric volume of an isopropyl group), creating a physical barrier to incoming activated acyl species.

-

Failure of Standard Colorimetric Assays: Because the amine is highly electron-deficient, it fails to efficiently form Ruhemann's purple during a standard Kaiser (ninhydrin) test. Relying on the Kaiser test will yield a false negative (colorless resin), tricking the chemist into believing the coupling is complete when it is not.

To overcome these barriers, the protocol mandates the use of highly reactive acylating agents—specifically amino acid fluorides [4] or enhanced aminium salts (HATU/HOAt) at elevated temperatures.

Quantitative Data: Coupling Strategy Comparison

The table below summarizes the expected efficacy of various coupling strategies when attempting to acylate the deprotected CF3

β -amine during SPPS.| Coupling Strategy (onto CF3 -amine) | Reagents & Base | Conditions | Expected Yield | Epimerization Risk |

| Standard Carbodiimide | DIC, OxymaPure | 25°C / 60 min | < 20% | Low |

| Standard Aminium | HATU, DIPEA | 25°C / 120 min | 40 - 50% | Moderate |

| Enhanced Aminium | HATU, HOAt, TMP | 50°C / 120 min | 85 - 95% | Moderate |

| Acid Fluoride (Optimal) | Fmoc-AA-F, DIPEA | 25°C / 60 min | > 95% | Low |

Experimental Protocols

Protocol A: Fmoc-Protection of the HCl Salt

Causality: The commercially available (3R)-3-Amino-4,4,4-trifluorobutanoic acid HCl[3] must be N-protected prior to SPPS. The HCl salt requires neutralization, and the deactivated amine requires extended reaction times with Fmoc-OSu.

-

Dissolution: Suspend 10 mmol of (3R)-3-Amino-4,4,4-trifluorobutanoic acid HCl in 25 mL of 10% aqueous Na2CO3 . Stir until completely dissolved (the base neutralizes the HCl and deprotonates the carboxylic acid).

-

Reaction: Add a solution of Fmoc-OSu (11 mmol, 1.1 eq) dissolved in 25 mL of 1,4-dioxane dropwise at 0°C.

-

Incubation: Allow the reaction to warm to room temperature and stir for 18–24 hours. Note: The extended time compensates for the reduced nucleophilicity of the CF3 -amine.

-

Workup: Dilute with water, extract twice with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl.

-

Extraction: Extract the precipitated product with ethyl acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield Fmoc-(3R)-3-Amino-4,4,4-trifluorobutanoic acid.

Protocol B: SPPS Coupling of the Fluorinated Building Block

Causality: Coupling the carboxyl group of the Fmoc-protected fluorinated amino acid to the growing peptide chain is relatively straightforward. The carboxyl group is separated from the CF3 moiety by the α -carbon ( CH2 ), meaning standard activation is highly effective.

-

Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM) in DMF for 30 minutes.

-

Activation: Dissolve 3.0 eq of Fmoc-(3R)-3-Amino-4,4,4-trifluorobutanoic acid and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA. Stir for 1 minute to pre-activate.

-

Coupling: Add the activated mixture to the resin. Agitate at 25°C for 60 minutes.

-

Washing: Drain and wash the resin with DMF (5 x 1 min).

Protocol C: The Critical Acylation (Coupling onto the CF3 -Amine)

Causality: This is the bottleneck step. The deprotected CF3 -amine is sterically hindered and electronically deactivated. We utilize Amino Acid Fluorides, which are potent, moisture-stable acylating agents with minimal steric bulk[4].

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash extensively with DMF.

-

Activation (Acid Fluoride Method): Dissolve 3.0 eq of the subsequent Fmoc-Amino Acid Fluoride (Fmoc-AA-F) in DMF. Add 4.0 eq of DIPEA.

-

Alternative (If Acid Fluoride is unavailable): Use 4.0 eq Fmoc-AA-OH, 3.9 eq HATU, 4.0 eq HOAt, and 8.0 eq 2,4,6-trimethylpyridine (TMP). Heat the reaction to 50°C.

-

-

Coupling: Add the mixture to the resin and agitate for 120 minutes.

-

Self-Validation (Critical): Do not use the Kaiser test. Perform a micro-cleavage: withdraw a few resin beads, treat with 50 µL of TFA/TIS/ H2O (95:2.5:2.5) for 30 mins, evaporate, dissolve in MeCN/ H2O , and analyze via LC-MS to confirm the mass shift of the successful coupling.

-

Capping: If LC-MS shows <95% conversion, repeat the coupling. Otherwise, cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) for 15 mins.

Workflow Visualization

Caption: SPPS workflow for CF3-β-amino acid incorporation, highlighting the critical acylation bottleneck.

References

-

Utility of fluorinated α-amino acids in development of therapeutic peptides Source: PubMed (NIH) URL:[Link][1]

-

Operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid Source: Journal of Fluorine Chemistry URL:[Link][2]

-

(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride - Compound Summary Source: PubChem URL:[Link][3]

-

Synthesis and use of amino acid fluorides as peptide coupling reagent Source: US Patent 6040422A (Google Patents) URL:[4]

Sources

- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ucj.org.ua [ucj.org.ua]

- 3. (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride | 1018811-44-3 | Benchchem [benchchem.com]

- 4. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]

Application Note: HPLC Method Development for the Analysis of (3R)-3-Amino-4,4,4-trifluorobutanoic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Peptidomimetic Building Blocks

Introduction & Physicochemical Profiling

(3R)-3-Amino-4,4,4-trifluorobutanoic acid is a highly specialized chiral, fluorinated β-amino acid. The strategic incorporation of a trifluoromethyl (-CF₃) group and a defined (3R) stereocenter makes this compound a critical bioisosteric scaffold in medicinal chemistry, specifically for investigating enzyme function and designing mechanism-based inactivators[1].

However, the analysis of this compound presents three distinct chromatographic challenges:

-

Lack of a UV Chromophore: The molecule lacks conjugated π-systems, rendering standard UV detection at 254 nm impossible and low-UV (210 nm) detection highly susceptible to solvent interference.

-

High Polarity & Poor Retention: The highly polar zwitterionic nature of the free amino acid results in virtually no retention on standard reversed-phase (C18) columns.

-

Chiral Resolution Requirements: Enantiomeric excess (ee) must be rigorously quantified (>99% ee) to validate asymmetric synthesis or enzymatic resolution pathways[1].

To overcome these challenges, this application note details a self-validating pre-column derivatization strategy coupled with both achiral and chiral HPLC workflows.

Method Development Strategy & Causality

The Causality of Derivatization

To address both the lack of a chromophore and poor column retention, pre-column derivatization with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is employed.

-

Electronic Considerations: The -CF₃ group exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the adjacent β-amino group[2]. Consequently, derivatization requires a strictly controlled alkaline environment (Borate buffer, pH 8.5) to ensure the amine remains deprotonated and reactive, without accelerating the competitive hydrolysis of Fmoc-Cl into Fmoc-OH.

-

Structural Benefits: The resulting Fmoc-carbamate derivative introduces a highly hydrophobic fluorenyl ring (enabling strong retention on C18 columns) and a robust UV/Fluorescence chromophore[3]. Furthermore, the Fmoc group provides essential π-π interaction sites necessary for chiral recognition on polysaccharide-based stationary phases.

Fig 1. Decision tree for the chromatographic analysis of fluorinated β-amino acids.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . It mandates the parallel preparation of a Blank (to map reagent artifacts) and a Racemic Standard (to prove chiral resolving power).

Phase 1: Pre-Column Fmoc Derivatization

Reagents:

-

Borate Buffer (0.1 M, pH 8.5)

-

Fmoc-Cl solution (10 mM in anhydrous Acetonitrile)

-

Quenching agent: 1-Adamantanamine (5 mM in Acetonitrile)

Step-by-Step Procedure:

-

Sample Preparation: Dissolve 2.0 mg of (3R)-3-Amino-4,4,4-trifluorobutanoic acid in 1.0 mL of Borate Buffer.

-

Reaction: Transfer 100 µL of the sample solution to a 1.5 mL HPLC vial. Add 400 µL of the Fmoc-Cl solution.

-

Incubation: Vortex for 10 seconds and incubate at 25 °C for exactly 15 minutes. Mechanistic Note: The reduced nucleophilicity caused by the -CF₃ group necessitates this extended reaction time compared to standard α-amino acids.

-

Quenching: Add 100 µL of 1-Adamantanamine solution to consume excess Fmoc-Cl. This prevents continuous on-column derivatization and shifts the Fmoc-OH degradation peak away from the analyte.

-

Dilution: Dilute with 400 µL of Mobile Phase A, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.

Fig 2. Mechanism of Fmoc derivatization highlighting the steric and electronic influence of the CF3 group.

Phase 2: Achiral RP-HPLC (Chemical Purity)

This step verifies the complete conversion of the analyte and assesses chemical purity before chiral analysis. A gradient elution is utilized to effectively sweep the highly retained Fmoc-Adamantanamine complex off the column. Trifluoroacetic acid (TFA) is critical in the mobile phase to suppress the ionization of the free carboxylic acid on the derivatized analyte, preventing severe peak tailing.

Phase 3: Chiral Normal-Phase HPLC (Enantiomeric Excess)

For the determination of enantiomeric excess (ee), the derivatized sample is injected onto an immobilized amylose-based chiral stationary phase (Chiralpak IA). Isocratic elution is mandatory here to maintain a constant secondary structure of the chiral selector, ensuring reproducible spatial recognition of the (3R) and (3S) enantiomers.

Data Presentation & Method Specifications

Table 1: Optimized Chromatographic Conditions

| Parameter | Protocol A: Achiral Purity Method | Protocol B: Chiral ee% Method |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Chiralpak IA (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% TFA | Hexane + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Isopropanol |

| Elution Mode | Gradient: 20% B to 80% B (0-15 min) | Isocratic: 85% A / 15% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp | 30 °C | 25 °C |

| Detection | UV at 265 nm | UV at 265 nm |

| Injection Vol | 5 µL | 10 µL |

Table 2: System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met prior to reporting sample results.

| Validation Parameter | Test Mechanism | Acceptance Criteria |

| Specificity (Blank) | Inject derivatized Borate buffer (no analyte). | No interfering peaks at the retention time of the Fmoc-(3R)-amino acid. |

| Chiral Resolution ( Rs ) | Inject derivatized racemic (3R/3S) standard. | Baseline separation of enantiomers: Rs≥1.5 . |

| Tailing Factor ( Tf ) | Assess the peak symmetry of the (3R) peak. | Tf≤1.2 (Ensures TFA is effectively suppressing ionization). |

| Linearity ( R2 ) | 5-point calibration curve (0.1 mg/mL to 2.5 mg/mL). | R2≥0.999 |

| LOD / LOQ | Signal-to-noise ratio assessment (S/N). | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. |

Interpretation Note: If the chiral resolution ( Rs ) drops below 1.5, the column may be experiencing moisture contamination. Flush the Chiralpak IA column with anhydrous ethanol followed by anhydrous hexane to restore the hydrogen-bonding capacity of the amylose carbamate phase.

References

-

Soloshonok, V. A., Ohkura, H., & Yasumoto, M. (2006). Operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. Journal of Fluorine Chemistry, 127(7), 924-929.[3] URL: [Link]

Sources

Strategic Integration of (3R)-3-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Introduction & Mechanistic Rationale

The modern paradigm in drug discovery relies heavily on tailoring physicochemical properties to overcome pharmacokinetic liabilities. (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride is a highly specialized, chiral, fluorinated β-amino acid derivative that has garnered significant attention in medicinal chemistry and biochemistry[1]. The strategic incorporation of a trifluoromethyl (–CF₃) group alongside a defined (3R) stereocenter provides a dual mechanistic advantage:

-

The Fluorine Effect : The highly electronegative and lipophilic –CF₃ group modulates the pKa of the adjacent amine, increases metabolic stability against oxidative degradation (e.g., by cytochrome P450 enzymes), and enhances lipid solubility and membrane permeability[].

-

The β-Amino Acid Backbone : Substituting native α-amino acids with β-amino acids introduces an extra methylene carbon into the peptide backbone. This structural shift disrupts the spatial recognition motifs required by endogenous proteases, conferring profound proteolytic stability and improving the in vivo half-life of peptide therapeutics[3].

Physicochemical Profiling

Understanding the quantitative properties of this building block is essential for predicting its behavior during synthesis and target engagement.

| Property | Value / Characteristic | Impact on Drug Design |

| Chemical Formula | C₄H₆F₃NO₂ · HCl | Low-molecular-weight building block ensuring high atom economy. |

| Molecular Weight | 193.55 g/mol | Minimal bulk addition relative to the profound stability gains. |

| Stereochemistry | (3R) | Ensures stereospecific target engagement and predictable folding. |

| Lipophilicity (LogP) | Increased relative to native AAs | Enhances passive membrane permeability and hydrophobic interactions. |

| Proteolytic Stability | Exceptionally High | Evades α-protease active sites (e.g., trypsin, pepsin)[4]. |

Application 1: Peptidomimetic Design & Proteolytic Stabilization

The incorporation of (3R)-3-Amino-4,4,4-trifluorobutanoic acid into peptide sequences is a proven strategy to extend the half-life of peptide therapeutics. The steric bulk of the –CF₃ group, combined with the β-carbon extension, restricts the conformational flexibility of the peptide backbone, often inducing stable secondary structures like β-peptidic helices[3].

Causality in Protocol Design : Due to the strong electron-withdrawing nature of the –CF₃ group, the adjacent amine is significantly less nucleophilic than a standard alkyl amine. Furthermore, the steric hindrance of the trifluoromethyl group necessitates the use of highly efficient coupling reagents (e.g., HATU) and extended reaction times during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents like DIC/Oxyma may result in incomplete amide bond formation.

Solid-Phase Peptide Synthesis workflow incorporating the fluorinated β-amino acid.

Protocol 1: Fmoc-SPPS Incorporation of (3R)-3-Amino-4,4,4-trifluorobutanoic Acid

Self-Validating System : This protocol relies on mandatory in-process colorimetric checks (Kaiser test) and terminal mass spectrometry to ensure coupling efficiency, preventing the propagation of deletion sequences.

-

Resin Preparation : Swell Rink Amide AM resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Validation Check: Perform a Kaiser test; a positive (dark blue) result confirms the presence of free amines.

-

-

Amino Acid Activation : Dissolve 4 equivalents (0.4 mmol) of Fmoc-protected (3R)-3-Amino-4,4,4-trifluorobutanoic acid and 3.95 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA). Pre-activate the mixture for exactly 3 minutes to form the active ester.

-

Coupling : Add the activated amino acid solution to the resin. Agitate at room temperature for 2 to 3 hours. (Note: If synthesizing a highly sterically hindered sequence, gentle microwave heating at 50°C for 15 minutes is recommended).

-

Washing and Capping : Wash the resin with DMF (3 × 1 min). Treat with a capping solution (10% acetic anhydride, 10% DIPEA in DMF) for 10 minutes to truncate any unreacted amines.

-

Validation Check: Perform a Kaiser test; a negative (yellow) result confirms complete coupling.

-

-

Cleavage : Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours at room temperature.

-

Purification & Validation : Precipitate the crude peptide in cold diethyl ether and purify via Preparative RP-HPLC.

-

Validation Check: Confirm the mass via LC-MS. The incorporation of this specific residue adds exactly 141.04 Da (neutral mass minus H₂O) to the elongating peptide chain.

-

Application 2: Design of Mechanism-Based Enzyme Inhibitors

Beyond peptides, this compound serves as a highly valuable scaffold for investigating enzyme function, particularly for pyridoxal 5'-phosphate (PLP)-dependent enzymes such as GABA aminotransferase (GABA-AT) or ornithine aminotransferase (OAT)[1]. The structural similarity to endogenous γ-aminobutyric acid (GABA), combined with the reactive potential of the fluorinated backbone, allows it to act as a mechanism-based inactivator (suicide inhibitor).

Causality in Protocol Design : The –CF₃ group is strategically positioned. Upon PLP-mediated transamination within the enzyme's active site, the molecule can undergo spontaneous defluorination. This generates a highly reactive electrophilic intermediate (e.g., an acyl fluoride or Michael acceptor) that covalently modifies an active-site nucleophile, leading to irreversible enzyme inactivation[1].

Workflow for developing mechanism-based enzyme inhibitors using the CF3-β-amino acid.

Protocol 2: PLP-Dependent Enzyme Inhibition Assay

Self-Validating System : The inclusion of an extensive dialysis step is critical; it definitively differentiates between a reversible competitive inhibitor (which will wash out, restoring activity) and an irreversible mechanism-based inactivator (which permanently binds).

-

Enzyme Preparation : Incubate the purified target enzyme (e.g., GABA-AT, 10 nM) in 50 mM HEPES buffer (pH 7.4) containing 0.1 mM PLP, 1 mM DTT, and 10% glycerol at 25°C for 15 minutes to ensure complete holoenzyme formation.

-

Inhibitor Incubation : Add varying concentrations of the (3R)-3-Amino-4,4,4-trifluorobutanoic acid derivative (0.1 μM to 100 μM) to the enzyme solution.

-

Time-Dependent Monitoring : At specific time intervals (e.g., 0, 10, 20, 30, and 60 minutes), withdraw 10 μL aliquots and dilute them 100-fold into an assay buffer containing the natural substrates (e.g., GABA and α-ketoglutarate).

-

Activity Measurement : Measure residual enzyme activity continuously using a coupled fluorometric assay (e.g., monitoring NADH production at Ex/Em 340/460 nm).

-

Dialysis Validation (Reversibility Check) : Take a fully inhibited enzyme sample (from the 60-minute time point) and dialyze it extensively against 1 L of the base assay buffer (without inhibitor) for 24 hours at 4°C, utilizing a 10 kDa MWCO membrane.

-

Validation Check: Re-measure enzyme activity post-dialysis. Failure to recover enzyme activity confirms irreversible, covalent modification.

-

-

Mass Spectrometry Validation : Subject the inactivated, dialyzed enzyme to intact protein LC-MS. A distinct mass shift corresponding to the covalent adduct of the defluorinated inhibitor confirms the suicide inhibition mechanism.

Concluding Remarks

The integration of (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride into drug discovery pipelines exemplifies the power of precision medicinal chemistry. By leveraging both the steric and electronic properties of the trifluoromethyl group alongside the proteolytic resistance of the β-amino acid backbone, researchers can systematically overcome critical barriers in peptide stability and targeted enzyme inhibitor design.

References

-

Benchchem | (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride: Biological Activity & Chemical Properties | 1[1]

-

BOC Sciences | Fluorinated Amino Acids: Applications in Protein Engineering and Pharmaceutical Chemistry | []

-

European Journal of Peptide Science (via IIITD) | Improved anticancer potency by head-to-tail cyclization of short cationic anticancer peptides containing a lipophilic β2,2-amino acid | 4[4]

-

ACS Publications | Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | 3[3]

Sources

utilizing fluorinated building blocks for medicinal chemistry applications

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mercell.com [mercell.com]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. bioivt.com [bioivt.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

Application Note: Enzymatic Resolution Strategies for the Production of (3R)-3-Amino-4,4,4-trifluorobutanoic Acid

Introduction

Enantiomerically pure β-amino acids are crucial building blocks in the development of pharmaceuticals and other bioactive molecules. Specifically, (3R)-3-Amino-4,4,4-trifluorobutanoic acid is a valuable chiral intermediate due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The stereocenter at the third carbon is critical for its biological activity.[1] Traditional chemical methods for obtaining single enantiomers can be complex and may require harsh conditions. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative for the synthesis of such chiral compounds.[2][3]

This application note provides detailed protocols and technical insights into the enzymatic kinetic resolution of racemic 3-Amino-4,4,4-trifluorobutanoic acid esters, a common strategy to isolate the desired (3R)-enantiomer. The methodologies presented are primarily based on the use of lipases, which are versatile and robust enzymes known for their high enantioselectivity in the acylation and hydrolysis of a wide range of substrates, including amines and amino acids.[4][5][6][7][8]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme.[5] For the resolution of racemic 3-Amino-4,4,4-trifluorobutanoic acid, a common approach is the enantioselective acylation of the amino group or the enantioselective hydrolysis of the corresponding ester.

In a typical lipase-catalyzed acylation, the racemic amino acid ester is reacted with an acyl donor. The lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much higher rate, leaving the unreacted (R)-enantiomer in high enantiomeric excess. The resulting acylated product and the unreacted amino acid ester can then be separated by standard chemical techniques.

Figure 1: General workflow for the enzymatic kinetic resolution of a racemic amino acid ester.

Enzyme Selection and Immobilization

The choice of enzyme is critical for a successful kinetic resolution. Lipases are the most commonly employed enzymes for the resolution of amines and amino acids due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[4][5][6]

-

Candida antarctica Lipase B (CAL-B): This is one of the most versatile and widely used lipases for kinetic resolutions.[4][6][7] It is known for its high activity and enantioselectivity towards a broad range of substrates. It is commercially available in an immobilized form (e.g., Novozym 435), which enhances its stability and allows for easy recovery and reuse.[7]

-

Burkholderia cepacia Lipase (formerly Pseudomonas cepacia Lipase): This lipase, often available as Lipase PSIM, has also demonstrated excellent enantioselectivity in the hydrolysis of fluorinated β-amino acid esters.[2][3][9]

Enzyme Immobilization: The use of immobilized enzymes is highly recommended for industrial applications as it improves thermal and operational stability, simplifies product purification, and allows for catalyst recycling, thereby reducing process costs.[7] Lipases can be immobilized on various supports, including magnetic nanoparticles, which facilitate easy separation from the reaction mixture.[7]

Experimental Protocols

The following protocols are based on established methodologies for the enzymatic resolution of β-amino acid esters and can be adapted for the specific resolution of racemic 3-Amino-4,4,4-trifluorobutanoic acid ester.[2][3][5]

Protocol 1: Lipase-Catalyzed Enantioselective Acylation

This protocol describes the resolution of racemic ethyl 3-amino-4,4,4-trifluorobutanoate using an immobilized lipase and an acyl donor.

Materials:

-

Racemic ethyl 3-amino-4,4,4-trifluorobutanoate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acylating agent (e.g., ethyl acetate, isopropyl acetate, or 2,2,2-trifluoroethyl butanoate)[1][5]

-

Anhydrous organic solvent (e.g., diisopropyl ether, tert-butyl methyl ether (MTBE))

-

Magnetic stirrer and heating plate

-

Reaction vessel (e.g., round-bottom flask)

-

Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic ethyl 3-amino-4,4,4-trifluorobutanoate (1.0 equiv).

-

Add the anhydrous organic solvent to dissolve the substrate.

-

Add the acylating agent (0.5-1.0 equiv).

-

Add the immobilized lipase (typically 10-50 mg/mL of solvent).

-

Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide.[5]

-

Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

-

The unreacted (3R)-ethyl 3-amino-4,4,4-trifluorobutanoate can be separated from the acylated (S)-enantiomer by column chromatography or acid-base extraction.

-

The isolated (3R)-ester can then be hydrolyzed to the desired (3R)-3-Amino-4,4,4-trifluorobutanoic acid.

Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol is adapted from the successful resolution of fluorinated β-amino acid esters and utilizes lipase-catalyzed hydrolysis.[2][3][9]

Materials:

-

Racemic ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride

-

Immobilized Burkholderia cepacia Lipase (Lipase PSIM)

-

Diisopropyl ether (iPr₂O)

-

Triethylamine (Et₃N)

-

Water

-

Magnetic stirrer and heating plate

-

Reaction vessel

-

Analytical equipment: Chiral GC or HPLC

Procedure:

-

In a reaction vessel, dissolve racemic ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride in diisopropyl ether.

-

Add triethylamine (0.5 equiv) to neutralize the hydrochloride salt.

-

Add water (0.5 equiv).

-

Add the immobilized lipase (e.g., 30 mg/mL).

-

Stir the mixture at a controlled temperature (e.g., 45 °C).

-

Monitor the reaction for conversion and enantiomeric excess of both the unreacted ester and the formed acid.

-

Upon reaching approximately 50% conversion, filter off the enzyme.

-

Separate the unreacted (R)-ester from the (S)-acid product via acid-base extraction.

-

The (R)-ester can then be hydrolyzed to obtain (3R)-3-Amino-4,4,4-trifluorobutanoic acid.

Figure 2: Decision tree for selecting and executing an enzymatic resolution protocol.

Data Presentation: Expected Outcomes

The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the remaining substrate, the conversion (c), and the enantioselectivity (E-value). For a highly effective resolution, an E-value well above 100 is desirable.

| Parameter | Target Value | Significance |

| Conversion (c) | ~50% | Maximizes the yield and ee of both enantiomers. |

| Enantiomeric Excess (ee) | >99% | Indicates high purity of the desired enantiomer. |

| Enantioselectivity (E-value) | >100 | Denotes a highly selective and efficient enzyme. |

| Table 1: Key parameters for evaluating the efficiency of enzymatic kinetic resolution. |

Based on literature for similar fluorinated β-amino acids, it is expected that both protocols described can yield the desired (3R)-enantiomer with excellent enantiomeric excess (≥99%) and good chemical yields (>48%).[2][3][9]

Analytical Methods for Chiral Separation

Accurate monitoring of the enantiomeric excess is crucial for optimizing the reaction and determining the endpoint. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

-

Chiral HPLC: For the analysis of underivatized amino acids, macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are highly effective.[10] A common mobile phase system could be a mixture of an organic modifier (e.g., methanol, ethanol) and an aqueous buffer.

-

Chiral GC: For volatile derivatives, such as the ester form of the amino acid, chiral GC columns can provide excellent separation. Derivatization may be required to improve volatility and separation.

Troubleshooting and Optimization

-

Low Enantioselectivity (E-value):

-

Screen different enzymes: The choice of lipase can significantly impact enantioselectivity.

-

Vary the acylating agent: The structure of the acyl donor can influence enzyme selectivity.

-

Change the solvent: The polarity and nature of the organic solvent can affect enzyme conformation and activity.

-

-

Slow Reaction Rate:

-

Increase enzyme loading: A higher concentration of the biocatalyst can increase the reaction rate.

-

Optimize temperature: While higher temperatures can increase the rate, they may also decrease enzyme stability and selectivity.

-

Use an activated acyl donor: For acylation reactions, more reactive acyl donors can speed up the process.

-

-

Poor Separation of Products:

-

Optimize chromatography conditions: Adjust the mobile phase composition, flow rate, and column temperature for HPLC, or the temperature program for GC.

-

Consider derivatization: Derivatizing the amino and/or carboxyl groups can improve chromatographic separation.

-

Conclusion

Enzymatic kinetic resolution is a powerful and practical methodology for the preparation of enantiomerically pure (3R)-3-Amino-4,4,4-trifluorobutanoic acid. By carefully selecting the appropriate lipase, such as Candida antarctica Lipase B or Burkholderia cepacia Lipase, and optimizing the reaction conditions, it is possible to achieve high yields and excellent enantiomeric purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this green and efficient synthetic strategy.

References

-

BenchChem. (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride | 1018811-44-3.

-

Gotor-Fernández, V., et al. (2006). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Tetrahedron: Asymmetry.

-

BenchChem. Application Notes and Protocols for the Kinetic Resolution of Amines.

-

Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules.

-

Shahmohammadi, S., et al. (2020). Figure 2: Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate.

-

Fülöp, F., et al. (2002). Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate.

-

Royal Society of Chemistry. (2017). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate.

-

Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate.

-

Silva, F.M.W.G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life.

-

Gotor, V., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules.

-

Forró, E., & Fülöp, F. (2011). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology.

-

Belokon, Y.N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules.

-

Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

-

Seebach, D., et al. (2009). Kinetic Resolution of Aliphatic b-Amino Acid Amides by b-Aminopeptidases. Angewandte Chemie International Edition.

-

Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Synthesis of (3R)-3-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, troubleshooting strategies, and mechanistic insights for optimizing the yield and enantiopurity of (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride.

Synthesis Strategy & Mechanistic Causality

The synthesis of enantiopure trifluoromethylated β -amino acids presents unique challenges due to the high volatility of fluorinated precursors and the strong electron-withdrawing nature of the CF 3 group. To achieve high yields of the (3R)-enantiomer, the most robust and scalable approach relies on the[1].

Causality in Stereocontrol: The choice of base catalyst is the critical variable dictating the stereochemical outcome. Coordinating bases (like DMAP or n-BuLi) form a rigid, metal-coordinated transition state that directs the malonate enolate to attack the Re-face of the imine, yielding the (R,SS)- β -aminomalonate intermediate[1]. Conversely, non-coordinating phosphazene bases result in an open transition state, favoring Si-face attack and the (S,SS)-isomer[1]. Because our target is the (3R)-isomer, utilizing DMAP or n-BuLi is mechanistically required.

Base-dependent stereodivergent pathways in the asymmetric Mannich addition.

Quantitative Data: Base Selection for Mannich Addition

The following table summarizes the effect of the base catalyst on the yield and diastereomeric ratio (dr) during the Mannich addition step, demonstrating why coordinating bases are selected for the (3R) target[1].

| Base Catalyst | Equivalents | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Major Configuration |

| n-BuLi | 0.1 | -78 to rt | 85 | 9:1 | (R,SS) |

| DMAP | 0.2 | rt | 82 | 9:1 | (R,SS) |

| Phosphazene (P4-tBu) | 0.1 | -78 | 91 | 1:99 | (S,SS) |

Self-Validating Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one via the listed validation checkpoints.

Synthetic workflow for (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride via Mannich addition.

Step 1: Imine Formation

-

Reaction: In a flame-dried flask under inert atmosphere, dissolve (S)-tert-butanesulfinamide (1.0 eq) in anhydrous THF. Add trifluoroacetaldehyde ethyl hemiacetal (1.5 eq) followed by Ti(OEt) 4 (2.0 eq).

-

Conditions: Stir the mixture at 70°C for 12 hours.

-

Workup: Cool to room temperature, quench with brine, filter through a Celite pad, and extract with EtOAc.

-

Validation Checkpoint: Perform 19 F NMR on the crude mixture. The conversion is validated by the disappearance of the hemiacetal CF 3 signal and the appearance of a sharp singlet corresponding to the imine (typically around -71 ppm).

Step 2: Asymmetric Mannich Addition

-

Reaction: Dissolve the purified imine (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous THF. Add DMAP (0.2 eq) as the catalyst.

-

Conditions: Stir at room temperature for 24 hours.

-

Workup: Quench with saturated aqueous NH 4 Cl, extract with EtOAc, dry over Na 2 SO 4 , and concentrate.

-

Validation Checkpoint: Analyze the crude product via 1 H NMR. Check the diastereomeric ratio (dr) by integrating the distinct signals of the malonate methine proton for the (R,SS) and (S,SS) diastereomers. The dr should be ≥ 9:1.

Step 3: Acidic Hydrolysis, Decarboxylation, and Salt Formation

-

Reaction: Suspend the (R,SS)- β -aminomalonate intermediate in 6M HCl.

-

Conditions: Heat the mixture to a vigorous reflux (100–110°C) for a minimum of 12 hours.

-

Workup: Cool to room temperature, wash with diethyl ether to remove organic impurities, and lyophilize the aqueous layer to yield the final hydrochloride salt.

-

Validation Checkpoint: Confirm product identity via LC-MS (Expected [M+H]+ = 158.04). A ninhydrin stain on TLC should yield a distinct red/purple spot indicating a primary amine.

Troubleshooting & FAQs

Q: Why is my yield low during the initial imine formation step? A: Trifluoroacetaldehyde is highly volatile (bp -19°C) and is typically supplied as an ethyl hemiacetal or hydrate. If water or ethanol is not efficiently scavenged, the equilibrium will not favor the imine. Solution: Ensure you are using a strict excess of a strong Lewis acid/dehydrating agent like Ti(OEt) 4 (2.0 equivalents) and heating the reaction in a sealed system to prevent the escape of volatile aldehyde gas.

Q: I am observing a diastereomeric ratio (dr) lower than 9:1 for the (R,SS) intermediate. How can I improve this? A: Poor stereoselectivity usually stems from using an impure base or improper temperature control. While DMAP works well at room temperature, if you opt for n-BuLi, it requires strict temperature control at -78°C before slowly warming to room temperature[1]. Ensure your THF is strictly anhydrous; trace water disrupts the rigid, metal-coordinated transition state required for Re-face attack.

Q: My final product contains a mixture of the desired amino acid and the un-decarboxylated β -amino acid. What went wrong? A: Decarboxylation of fluorinated malonates requires significantly harsher conditions than non-fluorinated analogs due to the stabilizing effect of the CF 3 group on adjacent bonds. Solution: Ensure you are using 6M HCl and maintaining a vigorous reflux for at least 12 hours. Do not stop the reaction based solely on the cleavage of the sulfinyl group (which happens rapidly at room temperature); the decarboxylation is the rate-limiting step.

Q: Can I use Reformatsky conditions instead of the Mannich reaction for this synthesis? A: Yes, but it is generally less efficient for this specific target. Comparative studies show that[2]. Sticking to the Ellman auxiliary/Mannich route is highly recommended for scalability.

References

-

Shibata, N., Nishimine, T., Shibata, N., Tokunaga, E., Kawada, K., Kagawa, T., Aceña, J. L., Sorochinsky, A. E., & Soloshonok, V. A. (2014). Asymmetric Mannich Reaction Between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and Malonic Acid Derivatives. Stereodivergent Synthesis of (R)- And (S)-3-amino-4,4,4-trifluorobutanoic Acids. Organic & Biomolecular Chemistry, 12(9), 1454-1462. Available at:[Link]

-

Huguenot, F., & Brigaud, T. (2006). Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. The Journal of Organic Chemistry, 71(5), 2159-2162. Available at:[Link]

Sources

- 1. Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting (3R)-3-Amino-4,4,4-trifluorobutanoic Acid Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals working with heavily fluorinated β -amino acids. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the chemical causality behind racemization and providing self-validating workflows to ensure the stereochemical integrity of your syntheses.

Frequently Asked Questions (FAQs)

Q1: Why does (3R)-3-Amino-4,4,4-trifluorobutanoic acid racemize so easily compared to standard β -amino acids? A1: The stereochemical instability of this specific building block is driven by the extreme electron-withdrawing nature ( −I effect) of the trifluoromethyl ( −CF3 ) group. While standard β -amino acids are generally resistant to the oxazolone-mediated racemization seen in α -amino acids, the −CF3 group drastically increases the acidity of both the α

- and β -protons. When the C1 carboxyl group is activated, basic conditions can trigger an E1cB elimination-addition mechanism . The base abstracts an α -proton to form an enolate, which subsequently expels the β -amino group to form an achiral α,β -unsaturated Michael acceptor[1]. Subsequent re-addition of the amine destroys the (3R) stereocenter. Direct β -deprotonation is also a competing pathway due to the stabilization of the resulting carbanion intermediate by the −CF3 group[2].

Q2: Which coupling reagents should I use to prevent this? A2: Avoid uronium/aminium salts that require strong bases (e.g., HATU, HBTU with DIPEA). Instead, use a carbodiimide-based approach (DIC) combined with a highly acidic, non-explosive additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate)[3]. Oxyma Pure (pKa 4.60) forms a highly reactive ester that accelerates the acylation rate, allowing the desired amide bond formation to outcompete the slower base-catalyzed racemization pathways[3].

Q3: Can I use DIPEA or NMM as a base during the coupling step? A3: No. Strong or moderately strong tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) will rapidly induce E1cB elimination[1]. If a base is absolutely required for your specific resin or sequence, use sym-collidine (2,4,6-trimethylpyridine). It is sterically hindered and weakly basic, minimizing proton abstraction at the α

- and β -carbons[4].

Q4: Are there any specialized additives for heavily fluorinated amino acids? A4: Yes. The addition of Copper(II) chloride ( CuCl2 ) has been proven to suppress racemization during the solid-phase coupling of heavily fluorinated amino acids[5]. The Cu2+ ions coordinate with the intermediate, locking its conformation and sterically shielding the acidic protons from base abstraction[5].

Mechanistic Visualization

E1cB elimination-addition racemization pathway of activated beta-trifluoromethyl amino acids.

Data Presentation: Coupling Condition Optimization

The following table summarizes quantitative expectations based on various coupling conditions for highly fluorinated amino acids.

| Coupling Reagent System | Base Used | Temperature | Relative Coupling Rate | Expected Racemization Risk |

| HATU / HOAt | DIPEA (2.0 eq) | 25 °C | Very Fast | Critical (>15%) |

| DIC / HOBt | NMM (1.0 eq) | 25 °C | Moderate | High (~5-10%) |

| DIC / Oxyma Pure | None | 0 °C to 25 °C | Fast | Low (<1%) |

| DIC / HOBt + CuCl2 | sym-Collidine | 0 °C to 20 h | Slow | Very Low (<0.5%) |

Note: Base-free DIC/Oxyma is the first-line recommendation. The CuCl2 protocol is the ultimate fallback for highly recalcitrant sequences.

Experimental Protocols

Protocol A: Base-Free Solid-Phase Coupling (First-Line Approach)

Causality: By eliminating the tertiary base entirely and relying on the acidity of Oxyma Pure, we prevent the initial enolization step of the E1cB pathway.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes. Deprotect the N-terminus using 20% piperidine in DMF, then wash thoroughly with DMF (5x) to ensure no residual piperidine remains.

-

Pre-activation (Crucial Step): In a separate vial, dissolve 3.0 equivalents of (3R)-3-Amino-4,4,4-trifluorobutanoic acid and 3.0 equivalents of Oxyma Pure in minimal DMF. Chill the solution to 0 °C in an ice bath.

-

Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the chilled solution. Stir at 0 °C for exactly 5 minutes. Self-Validation: The solution should remain clear; prolonged activation before addition increases the risk of side reactions[3].

-

Coupling: Transfer the pre-activated mixture to the resin. Allow the reaction to proceed for 2 hours at 0 °C, then slowly warm to room temperature and shake for an additional 12-18 hours.

-

Validation: Cleave a micro-aliquot (1-2 mg) of the resin using a standard TFA cocktail. Analyze via chiral HPLC or derivatize with Marfey's reagent to confirm stereochemical integrity before proceeding to the next amino acid[1].

Protocol B: Copper(II)-Assisted Solid Phase Coupling (For Difficult Sequences)

Causality: CuCl2 acts as a Lewis acid, coordinating the nitrogen and oxygen atoms of the activated intermediate. This rigidifies the backbone and sterically blocks bases from abstracting the α -/ β -protons.

Step-by-Step Methodology:

-

Preparation: Prepare the resin as described in Protocol A.

-

Reagent Mixing: Dissolve 3.0 eq of the fluorinated amino acid, 3.0 eq of HOBt, and 1.0 eq of anhydrous CuCl2 in DMF[5].

-

Activation: Chill to 0 °C. Add 2.7 eq of DIC and 1.0 eq of sym-collidine[5].

-

Coupling: Add the mixture to the resin. Shake at 0 °C for 20 hours[5].

-

Washing: Copper salts can precipitate or stick to the resin. Wash the resin extensively with DMF, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF to strip residual copper, until the resin returns to its original color.

Workflow Visualization

Optimized solid-phase peptide synthesis workflow for beta-trifluoromethyl amino acids.

References

-

Title: Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis Source: Biopolymers / PubMed URL: [Link]

-

Title: Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools Source: PMC URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]